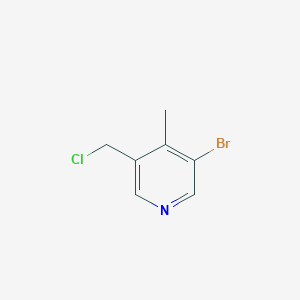
3-Bromo-5-(chloromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(chloromethyl)-4-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-4-methylpyridine typically involves the bromination and chloromethylation of 4-methylpyridine. One common method includes the bromination of 4-methylpyridine using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromo-4-methylpyridine is then subjected to chloromethylation using formaldehyde and hydrochloric acid under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chloromethyl)-4-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of 3-bromo-5-(carboxymethyl)-4-methylpyridine.
Reduction: Formation of 5-(chloromethyl)-4-methylpyridine.
Scientific Research Applications
3-Bromo-5-(chloromethyl)-4-methylpyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chloromethyl)-4-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The chloromethyl group can undergo substitution reactions, leading to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-4-methylpyridine: Lacks the bromine atom, affecting its electrophilicity and reaction pathways.
3-Chloro-5-(bromomethyl)-4-methylpyridine: Similar structure but with reversed positions of bromine and chlorine, leading to distinct chemical behavior.
Uniqueness
3-Bromo-5-(chloromethyl)-4-methylpyridine is unique due to the simultaneous presence of bromine, chlorine, and methyl groups on the pyridine ring. This combination of substituents imparts specific reactivity patterns and makes it a valuable intermediate in the synthesis of diverse organic compounds.
Properties
Molecular Formula |
C7H7BrClN |
|---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-5-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(2-9)3-10-4-7(5)8/h3-4H,2H2,1H3 |
InChI Key |
ACQSYRJNBGPINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















